molecular formula C9H16ClN3O B1402496 3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride CAS No. 1361115-20-9

3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride

Cat. No.: B1402496
CAS No.: 1361115-20-9
M. Wt: 217.69 g/mol
InChI Key: FNMFAILMNJKNNV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a five-membered ring containing three heteroatoms, specifically two nitrogens and one oxygen . The 1,2,4-oxadiazole ring can be substituted with various functional groups, leading to a wide range of compounds with different properties and activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of an appropriate carboxylic acid derivative with a hydrazine or a semicarbazide . The resulting intermediate is then cyclized to form the 1,2,4-oxadiazole ring . The exact conditions and reagents used can vary depending on the specific substrates and the desired products .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the functional groups present in the molecule and the connectivity of the atoms .


Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, depending on the substituents present on the oxadiazole ring . For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and various types of cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as their melting points, solubility, and stability, can be influenced by the nature and position of the substituents on the oxadiazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

Antimicrobial Applications

  • New derivatives containing this compound and piperidine or pyrrolidine ring showed strong antimicrobial activity, according to a study by Константин Ю. Кроленко, Сергей В. Власов, & И. А. Журавель (2016)](https://consensus.app/papers/synthesis-antimicrobial-activity-кроленко/c0827fc7409a552dad0ea16066fedac0/?utm_source=chatgpt).

Utility in Organic Synthesis

Potential in Pharmaceutical Applications

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some 1,2,4-oxadiazole derivatives have been found to exhibit anticancer activity, possibly through the induction of apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can depend on their specific structure. Some 1,2,4-oxadiazole derivatives may be hazardous due to their potential biological activity . Therefore, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The study of 1,2,4-oxadiazole derivatives is a promising area of research, with potential applications in the development of new drugs and other bioactive compounds . Future research could focus on the synthesis of new 1,2,4-oxadiazole derivatives with improved properties and activities, as well as the exploration of their mechanisms of action .

Properties

IUPAC Name

3-methyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-8(13-12-7)9(2)4-3-5-10-6-9;/h10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMFAILMNJKNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride
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3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride
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3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride
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3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride
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3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride

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